7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers requiring a differentiated triazolopyridine scaffold for kinase or epigenetic probe discovery often face supply gaps for 7-substituted variants. This 7-methyl-6-amino building block (CAS 1216012-01-9) solves that with reliable, batch-controlled availability. • Enables SAR-driven optimization of c-Met, PI3Kγ, and PD-1/PD-L1 inhibitors; 6-NH₂ serves as a nucleophilic handle for aryl coupling. • The 7-methyl group confers a ~0.5-unit logP increase over the unsubstituted core, aiding CNS permeability tuning. • Purity ≥95% (HPLC), with rigorous QC documentation to ensure experimental reproducibility across synthesis campaigns.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
Cat. No. B13676231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=CC2=NN=CN2C=C1N
InChIInChI=1S/C7H8N4/c1-5-2-7-10-9-4-11(7)3-6(5)8/h2-4H,8H2,1H3
InChIKeyGDDHBMRRKZZZEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine: Scaffold Overview


7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine (CAS 1216012-01-9, MF C₇H₈N₄, MW 148.17) is a nitrogen-rich heterocyclic scaffold composed of a 1,2,4-triazole ring fused to a pyridine ring, featuring a methyl group at the 7-position and a primary amine at the 6-position . This compound belongs to the privileged [1,2,4]triazolo[4,3-a]pyridine family, a class widely recognized for its ability to engage diverse biological targets, particularly kinases such as c-Met, PD-1/PD-L1, PI3Kγ, and Pim-1 [1]. The 7-methyl substitution represents a subtle but critical structural variant that modulates physicochemical properties and binding interactions compared to the unsubstituted core or other positional isomers. As a versatile building block, it serves as a key intermediate for the synthesis of more complex analogs with potential anticancer, anti-inflammatory, and immunomodulatory activities [2].

Scaffold
Privileged [1,2,4]triazolo[4,3-a]pyridine core for kinase and GPCR modulator design
Isomer Differentiation
7-Methyl substitution enables isomer-specific SAR exploration and target engagement tuning
Derivatization Handle
Primary amine at 6-position for rapid coupling to aryl groups and functional elaboration

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine: Interchangeability Risks


The [1,2,4]triazolo[4,3-a]pyridine scaffold exhibits exquisite sensitivity to even minor structural modifications. Substitutions at the 7-position—such as a methyl group versus hydrogen, aryl, or other alkyl moieties—can dramatically alter binding kinetics, target selectivity, and ADMET properties. For instance, SAR studies on 7-aryl-triazolopyridines as mGlu₂ PAMs revealed that residence time (RT) on the target, a critical determinant of in vivo efficacy, varied over a 10-fold range depending on the nature of the 7-substituent, despite similar in vitro potencies [1]. Furthermore, work on 6-arylamino-triazolopyridines demonstrated that inserting an amino linker between the core and an aryl group at the 6-position expanded the antitumor spectrum, highlighting how specific functionalization at the 6- and 7-positions dictates biological outcome [2]. Consequently, substituting 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine with a closely related analog (e.g., 8-methyl, 3-methyl, or unsubstituted derivatives) without rigorous comparative data risks compromising target engagement, selectivity, and overall experimental reproducibility.

7-Methyl isomer LogP ~0.8; enhanced lipophilicity may support membrane permeability
Unsubstituted core LogP ~0.3; lower lipophilicity could shift cellular uptake and off-target binding
7-Methyl isomer Predicted pKa ~5.8 at 6-amine; protonation state influences solubility and binding
8-Methyl isomer Predicted pKa ~5.2; ~4-fold shift in neutral species at physiological pH may alter properties
7-Methyl isomer Expected intermediate residence time based on 7-substituent class precedent
Other positional isomers Residence time can vary >30-fold among analogs; kinetic profile cannot be assumed

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine: Comparator Evidence


Lipophilicity Modulation: 7-Methyl vs Unsubstituted Core

The introduction of a methyl group at the 7-position of the [1,2,4]triazolo[4,3-a]pyridine core increases lipophilicity compared to the unsubstituted analog, impacting membrane permeability and target binding. While experimentally measured LogP values for 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine are not publicly available, computed values (XLogP3) for the scaffold suggest a LogP of approximately 0.8, compared to ~0.3 for the unsubstituted [1,2,4]triazolo[4,3-a]pyridin-6-amine [1]. This difference of ~0.5 LogP units translates to a ~3.2-fold increase in partition coefficient, which can enhance passive membrane diffusion and influence off-target binding profiles. This class-level inference aligns with the well-established role of methyl groups in fine-tuning the lipophilicity of heterocyclic scaffolds for CNS and intracellular target engagement [2].

Lipophilicity Modulation
Class-level inference
ΔLogP ~0.5
~3.2× partition coefficient increase vs unsubstituted core
Supports lipophilicity comparison review
Computed XLogP3; experimental LogP not reported
Medicinal Chemistry Drug Design Physicochemical Properties

Target Engagement Kinetics of 7-Substituted Analogs

A study on 7-aryl-1,2,4-triazolo[4,3-a]pyridines as mGlu₂ receptor PAMs demonstrated that residence time (RT), a key determinant of in vivo efficacy, varies significantly with the 7-substituent. For a panel of compounds with similar in vitro potencies (EC₅₀ values in the 10–100 nM range), RT values spanned from 2 minutes to over 60 minutes, representing a >30-fold range [1]. While this specific dataset does not include the 7-methyl-6-amine derivative, it establishes a strong class precedent: the 7-position is a critical vector for tuning kinetic selectivity. A 7-methyl group is likely to confer an intermediate residence time relative to bulkier aryl substituents, offering a distinct kinetic profile that cannot be assumed for 8-methyl or 3-methyl analogs. This differentiation is crucial for projects where prolonged target engagement (e.g., GPCRs, kinases) or rapid dissociation (e.g., safety targets) is desired.

Target Engagement Kinetics
Class-level inference
RT range: 2–60+ min
>30-fold variation among 7-substituted analogs
Supports kinetic profile differentiation review
Based on 7-aryl mGlu₂ PAMs; 7-methyl not directly measured
Kinase Inhibition GPCR Modulation Binding Kinetics

Positional Isomer Differentiation: 7-Methyl vs 8-Methyl

The placement of the methyl group on the pyridine ring of the triazolopyridine core dictates distinct electronic and steric environments. In the 7-methyl isomer, the methyl group is adjacent to the bridgehead nitrogen (N-5), potentially influencing the basicity and hydrogen-bonding capacity of the adjacent amine at the 6-position. In contrast, the 8-methyl isomer positions the methyl group further from the amine, altering the local electronic distribution. While no direct head-to-head biological comparison of the 7-methyl-6-amine and 8-methyl-6-amine isomers has been published, SAR studies on related triazolopyridine kinase inhibitors indicate that the position of substituents on the pyridine ring can affect target selectivity and potency [1]. Furthermore, computational studies predict that the 7-methyl substitution modestly increases the pKa of the 6-amino group relative to the 8-methyl isomer, which could impact protonation state and solubility under physiological conditions .

Positional Isomer Differentiation
Supporting evidence
ΔpKa ~0.6
7-Methyl vs 8-Methyl predicted pKa of 6-amine
Supports isomer-specific pKa review
Computational prediction; experimental pKa not available
Structure-Activity Relationship Isomer Differentiation Medicinal Chemistry

Antiproliferative Benchmark: 6-Arylamino Derivatives

A series of 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine derivatives, synthesized from a triazolopyridine-6-amine core, exhibited potent antiproliferative activity across multiple cancer cell lines. The most active compound (8l) achieved IC₅₀ values of 5.98–12.58 μM against HeLa, HCT116, MCF-7, and A549 cells, surpassing the positive control 5-fluorouracil (5-FU) [1]. While this study does not include the 7-methyl-substituted analog, it establishes the 6-amino-triazolopyridine scaffold as a privileged starting point for antiproliferative agent development. The 7-methyl group present in 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is expected to further modulate the activity and selectivity of derived 6-arylamino analogs, offering a differentiated vector for SAR exploration compared to unsubstituted or 8-methyl cores.

Antiproliferative Benchmark
Class-level inference
IC₅₀ 5.98–12.58 μM
Optimized 6-arylamino derivative 8l (not 7-methyl compound)
Supports antiproliferative assay context for derivatives
MTT assay, 72 h; 7-methyl analog not directly tested
Anticancer Antiproliferative Cell-Based Assay

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine: Applications


6-Arylamino Antiproliferative Agents Synthesis

Utilize 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine as a key building block for the construction of 6-arylamino derivatives with potential anticancer activity. The 6-amino group serves as a nucleophilic handle for coupling with aryl halides or boronic acids, while the 7-methyl substituent provides a differentiated vector for SAR exploration. Based on the class-level antiproliferative activity observed for 6-arylamino triazolopyridines (IC₅₀ 5.98–12.58 μM against HeLa, HCT116, MCF-7, and A549 cell lines) [1], analogs derived from this 7-methyl scaffold are expected to exhibit distinct potency and selectivity profiles worthy of evaluation.

Kinase Inhibitor Lead Optimization

Employ 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine in fragment-based or structure-guided design of kinase inhibitors targeting c-Met, PD-1/PD-L1, or PI3Kγ. The 7-methyl group is anticipated to confer an intermediate residence time profile on the target, as demonstrated by the >30-fold variation in RT observed among 7-substituted triazolopyridine analogs [2]. This scaffold is particularly suited for projects where modulating target occupancy duration is critical for therapeutic index, such as in oncology or immunology.

CNS Drug Discovery with Balanced Lipophilicity

Incorporate 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine into CNS-targeted libraries where optimal LogP values (typically 2–4) are desired for blood-brain barrier penetration. The computed XLogP3 of ~0.8 for the core [3] provides a favorable starting point for further elaboration, with the 7-methyl group contributing a ~0.5-unit increase in lipophilicity over the unsubstituted scaffold. This incremental adjustment can be leveraged to achieve the desired balance between permeability and solubility, a common challenge in CNS drug design.

Epigenetic Chemical Probe Development

Derivatize 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine to generate chemical probes for epigenetic enzymes such as DNA methyltransferases. A bis-triazolopyridine derivative (NSC-303530) based on the 7-methyl scaffold has been reported to inhibit DNA methyltransferase 1 with an IC₅₀ of 100 µM [4]. While this activity is modest, it validates the scaffold's engagement with epigenetic machinery and suggests that further optimization of 7-methyl-triazolopyridine-6-amine analogs could yield more potent and selective probes for dissecting DNA methylation pathways.

Application
Selection Property
Validation Focus
6-Arylamino derivative synthesis for cell-model evaluation
6-Amino handle with 7-methyl SAR differentiation
Cell-viability endpoint review; SAR profiling
Kinase inhibitor lead optimization (target occupancy focus)
7-Methyl for kinetic selectivity tuning
Target engagement kinetics; isoform-selectivity assays
CNS penetration research with balanced properties
Incremental lipophilicity from 7-methyl substitution
Permeability-solubility balance evaluation
Epigenetic probe design for DNA methylation studies
Triazolopyridine scaffold for DNA methyltransferase engagement
Enzyme inhibition assay context; selectivity profiling

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